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Compound of Interest

Compound Name: 1,3-Dinitrobenzene

Cat. No.: B052904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-
dinitrobenzene, a key chemical intermediate in various industrial processes. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for their acquisition. This information is crucial
for the unambiguous identification and characterization of this compound in research and
development settings.

Spectroscopic Data Summary

The empirical formula for 1,3-dinitrobenzene is CsHaN204, with a molecular weight of 168.11
g/mol .[1][2] Its structure is characterized by a benzene ring substituted with two nitro groups at
the meta positions. This substitution pattern dictates the distinct spectroscopic signatures
detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1,3-dinitrobenzene, both *H and 3C NMR provide key structural information.

1H NMR Spectroscopy

In the *H NMR spectrum of 1,3-dinitrobenzene, the aromatic protons give rise to a complex
splitting pattern due to their chemical non-equivalence. The proton at the C2 position is the
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most deshielded due to the inductive effect of the two adjacent nitro groups.

Chemical Shift (8,

Coupling Constant

Proton Multiplicity
ppm) (J, Hz)
H-2 9.073 t (triplet) J=2.18
dd (doublet of
H-4, H-6 8.573 J=8.22,2.18
doublets)
H-5 7.805 t (triplet) J=8.22

Solvent: CDCls,
Frequency: 300 MHz

13C NMR Spectroscopy

Due to the symmetry of the molecule, the 13C NMR spectrum of 1,3-dinitrobenzene displays

four distinct signals for the six carbon atoms in the aromatic ring.[3]

Carbon Chemical Shift (8, ppm)
C-1,C-3 148.5
C-2 129.5
C-4,C-6 127.5
C-5 119.8

Solvent: CDCIs, Frequency: 25.16 MHz[4]

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-dinitrobenzene is characterized by strong absorption bands

corresponding to the nitro groups and the aromatic ring.
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Wavenumber (cm~?) Vibrational Mode

3100 - 3000 C-H aromatic stretching
1615 C=C aromatic stretching
1530 N-O asymmetric stretching
1350 N-O symmetric stretching
850 C-H out-of-plane bending
740 C-H out-of-plane bending

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,3-dinitrobenzene results in a prominent
molecular ion peak and characteristic fragmentation patterns.[5]

m/z Relative Intensity (%) Assignment

168 100 [M]* (Molecular lon)
122 45 [M - NO:J*

92 20 [M - NO:z - NOJ*

76 85 [CeHa]*

50 80 [CaH2]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of 1,3-dinitrobenzene.
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e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls).
o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Spectrometer: 300 MHz or higher field strength NMR spectrometer.
e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32 scans.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm.

13C NMR Acquisition:

e Spectrometer: 75 MHz or higher field strength NMR spectrometer.
e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
» Number of Scans: 1024 or more scans, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-200 ppm.

o Reference: CDCIs solvent peak at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 1,3-dinitrobenzene with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[6]
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» Place a portion of the powder into a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

FT-IR Acquisition:

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
e Scan Range: 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

e Background: A background spectrum of the empty sample compartment should be collected
prior to sample analysis.[7]

Mass Spectrometry

Sample Introduction:

e For a solid sample like 1,3-dinitrobenzene, a direct insertion probe is commonly used. A
small amount of the sample is placed in a capillary tube at the end of the probe.

EI-MS Acquisition:

Spectrometer: Electron lonization Mass Spectrometer.

lonization Energy: 70 eV.

Mass Range: m/z 40-200.

Scan Rate: 1 scan/second.

Source Temperature: 200-250 °C.

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide, as well as a general workflow for the analysis of 1,3-
dinitrobenzene.
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Caption: Relationship between spectroscopic techniques and derived structural information for
1,3-Dinitrobenzene.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b052904?utm_src=pdf-body
https://www.benchchem.com/product/b052904?utm_src=pdf-body
https://www.benchchem.com/product/b052904?utm_src=pdf-body-img
https://www.benchchem.com/product/b052904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

1,3-Dinitrobenzene Sample

Prepare NMR Sample Prepare IR Sample Prepare MS Sample
(in CDCls) (KBr Pellet) (Direct Insertion Probe)
[Acquire FT-IR Spectrum]

Acquire H & 3C NMR Spectra Acquire EI-MS Spectrum

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic characterization of 1,3-
Dinitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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